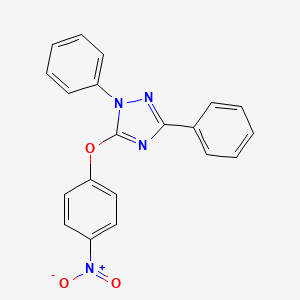
5-(4-Nitrophenoxy)-1,3-diphenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenoxy)-1,3-diphenyl-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring substituted with a 4-nitrophenoxy group and two phenyl groups, making it a molecule of interest in various fields of research.
Preparation Methods
The synthesis of 5-(4-Nitrophenoxy)-1,3-diphenyl-1H-1,2,4-triazole typically involves the reaction of 4-nitrophenol with 1,3-diphenyl-1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the triazole ring, leading to the formation of the desired product .
Chemical Reactions Analysis
5-(4-Nitrophenoxy)-1,3-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxy)-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
4-(4-Nitrophenoxy)phenylboronic acid: Used in organic synthesis and medicinal chemistry.
4-Nitrophenol: Known for its use as a pH indicator and intermediate in the synthesis of pharmaceuticals.
1,3,5-Tris(4-nitrophenoxy)benzene: Used in materials science for polymer synthesis.
5-(4-Nitrophenoxy)-1,3-diphenyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H14N4O3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)17-11-13-18(14-12-17)27-20-21-19(15-7-3-1-4-8-15)22-23(20)16-9-5-2-6-10-16/h1-14H |
InChI Key |
LFWXHAJIXGDKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



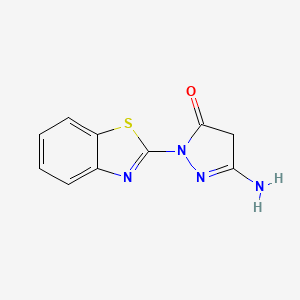
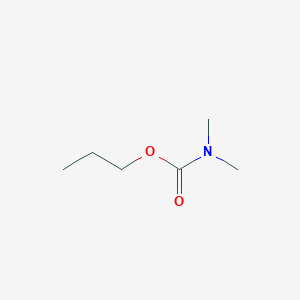
![4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B12914268.png)

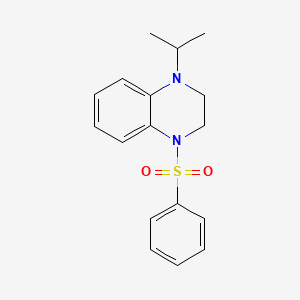
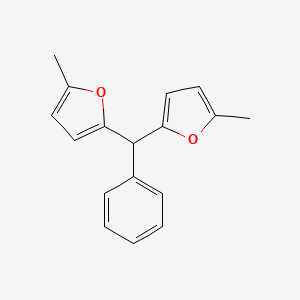
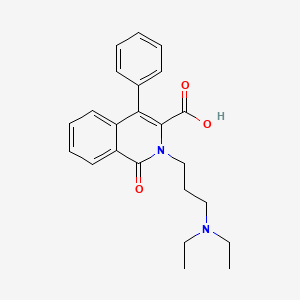
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)

![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)

